molecular formula C12H17NO B14848619 2-(Cyclohexylmethyl)pyridin-3-OL

2-(Cyclohexylmethyl)pyridin-3-OL

Cat. No.: B14848619
M. Wt: 191.27 g/mol
InChI Key: UDCBUTHLWCTJND-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)pyridin-3-OL is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a cyclohexylmethyl group at the second position and a hydroxyl group at the third position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)pyridin-3-OL can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 3-hydroxypyridine with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylmethyl)pyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a cyclohexylmethylpyridine derivative without the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed for reduction reactions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexylmethylpyridin-3-one

    Reduction: 2-(Cyclohexylmethyl)pyridine

    Substitution: 2-(Cyclohexylmethyl)-3-chloropyridine

Scientific Research Applications

2-(Cyclohexylmethyl)pyridin-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)pyridin-3-OL depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexylmethyl group provides hydrophobic interactions, which can enhance the compound’s binding affinity to certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Pyridin-2-ol
  • Pyridin-4-ol
  • Cyclohexylmethylpyridine

Comparison: 2-(Cyclohexylmethyl)pyridin-3-OL is unique due to the presence of both a cyclohexylmethyl group and a hydroxyl group on the pyridine ring. This combination provides distinct chemical and biological properties compared to other pyridine derivatives. For instance, pyridin-2-ol and pyridin-4-ol lack the cyclohexylmethyl group, which can significantly alter their reactivity and biological activity .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(cyclohexylmethyl)pyridin-3-ol

InChI

InChI=1S/C12H17NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h4,7-8,10,14H,1-3,5-6,9H2

InChI Key

UDCBUTHLWCTJND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=CC=N2)O

Origin of Product

United States

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